2-[(2-Chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole nucleus, which is present in pharmacological agents of diverse therapeutic categories . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .Scientific Research Applications
Structural Insights and Molecular Interactions
Research has explored the structural dimensions and molecular conformations of related triazine derivatives, highlighting their aromatic delocalization and conformational differences due to substituents. For example, studies on 2-ethylsulfanyl triazine compounds reveal no hydrogen bonds in crystal structures but indicate pi-stacking interactions linking molecules into dimers (Insuasty et al., 2008). Such structural insights are crucial for understanding the molecular basis of their physical properties and interactions.
Synthetic Approaches and Chemical Reactivity
Innovative synthetic methods have been developed for triazine derivatives, enhancing their applicability in various domains. For instance, the synthesis of Zn(II) complexes with a pyridyl triazine core for potential biological applications demonstrates the versatility of these compounds in chemical synthesis (Abeydeera et al., 2018). Additionally, novel sulfonamide derivatives incorporating triazine motifs have shown significant inhibition of carbonic anhydrase, suggesting therapeutic potentials (Havránková et al., 2018).
Biological Applications and Therapeutic Potential
Triazine derivatives have been evaluated for their antioxidant, antitumor, and antimicrobial activities, underscoring their potential in medical and pharmaceutical research. For example, certain nitrogen heterocycles have been studied for their antioxidant and antitumor properties, indicating their relevance in the development of new therapeutic agents (El-Moneim et al., 2011). Moreover, the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives further exemplify the biological significance of these compounds (Bektaş et al., 2007).
Future Directions
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3OS/c1-10-5-4-8-19-13(10)17-14(18-15(19)20)21-9-11-6-2-3-7-12(11)16/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQGZCQCDOQMIBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=NC2=O)SCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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